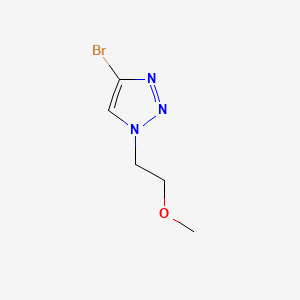

4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-1-(2-methoxyethyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKKOMNAIRWMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(N=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Deployment of 4-Bromo-1,2,3-Triazoles in Medicinal Chemistry

Topic: 4-Bromo-1,2,3-Triazole Derivatives for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Synthesis, Reactivity, and Pharmacophore Engineering

The Strategic Pivot: Why the 4-Bromo Handle?

In the landscape of nitrogen-rich heterocycles, the 1,2,3-triazole stands as a pillar of modern medicinal chemistry, primarily due to the ubiquity of "click" chemistry (CuAAC). However, the 4-bromo-1,2,3-triazole scaffold represents a significant evolutionary step beyond the standard "linker" role.

For the drug discovery scientist, the bromine atom at the C4 (or C5) position is not merely a placeholder for palladium-catalyzed cross-coupling; it is a functional pharmacophore in its own right.

-

Halogen Bonding (XB): The C-Br bond exhibits a distinct region of positive electrostatic potential (the

-hole) along the bond axis, allowing it to act as a highly directional Lewis acid against backbone carbonyls or histidine nitrogens in target proteins. -

Lipophilicity Modulation: Bromination increases logP, altering membrane permeability and metabolic stability compared to the parent triazole.

-

Divergent Reactivity: It serves as a "pivot point" for Late-Stage Functionalization (LSF), enabling the rapid generation of libraries via Suzuki-Miyaura or Sonogashira couplings.

Synthetic Architectures: Precision Construction

Accessing the 4-bromo-1,2,3-triazole core requires navigating regioselectivity challenges that standard CuAAC does not address. We define two primary reliable routes: Regiodivergent Click Synthesis and N-Alkylation of Pre-functionalized Scaffolds .

Route A: The N-Alkylation Strategy (Accessing N2-Isomers)

While CuAAC typically yields 1,4-disubstituted isomers (N1-substitution), many bioactive triazoles require N2-substitution . The alkylation of 4-bromo-NH-1,2,3-triazole is a robust, self-validating protocol.

Mechanism & Causality: The NH-1,2,3-triazole exists in tautomeric equilibrium. However, alkylation efficiency and regioselectivity are governed by steric and electronic factors. Under basic conditions (K₂CO₃/DMF), the reaction favors the N2-isomer due to the repulsion between the lone pairs of N1/N3 and the electrophile, and the thermodynamic stability of the 2H-tautomer aromatic system.

Detailed Protocol: Regioselective Synthesis of 2-Alkyl-4-bromo-1,2,3-triazoles Source Grounding: Adapted from Wang et al. (Org.[1][2] Lett. 2009) and subsequent optimizations.[3]

Reagents:

-

4-Bromo-1H-1,2,3-triazole (1.0 equiv)

-

Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 4-bromo-1H-1,2,3-triazole (1.0 mmol) and anhydrous DMF (5 mL).

-

Deprotonation: Add K₂CO₃ (2.0 mmol) in one portion. Stir at 0°C for 15 minutes to ensure deprotonation of the triazole (pKa ~9).

-

Alkylation: Dropwise add the alkyl halide (1.1 mmol).

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The N2-isomer is typically less polar (higher Rf) than the N1-isomer.

-

-

Workup: Quench with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMF. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography.

-

Validation: The N2-isomer is distinguished by 13C NMR (C4/C5 symmetry signals if applicable, or specific chemical shifts). N2-substitution typically results in a simplified symmetry compared to N1.

-

Route B: Modified CuAAC (Accessing 5-Bromo-1,4-disubstituted Isomers)

To install a bromine on the standard "click" scaffold (1-R-4-R'-triazole), one must use 1-bromoalkynes .

-

Constraint: Standard CuAAC with 1-bromoalkynes often yields the 5-bromo-1,2,3-triazole (1,4-disubstituted pattern with Br at C5) due to the copper acetylide mechanism.

-

Catalyst Choice: Use CuI/bipyridine or specific Cu(I) stabilizers to prevent oxidative homocoupling of the bromoalkyne (Glaser coupling).

Visualization: Synthetic Pathways & Decision Logic

The following diagram illustrates the decision matrix for synthesizing specific regioisomers of bromo-triazoles.

Figure 1: Decision tree for accessing specific regioisomers of brominated 1,2,3-triazoles. N-alkylation favors the N2-isomer, while CuAAC strategies typically yield 1,4- or 1,5-substitution patterns.

Reactivity Profile: The "Pivot" to Libraries

Once synthesized, the 4-bromo-1,2,3-triazole serves as a versatile electrophile. The C-Br bond is activated for Pd-catalyzed cross-coupling, allowing for the rapid expansion of Structure-Activity Relationship (SAR) data.

Data Summary: Reactivity Scope

| Reaction Class | Catalyst System | Partner Reagent | Outcome | Medicinal Utility |

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Aryl Boronic Acids | 4-Aryl-1,2,3-triazoles | Biaryl scaffolds (Kinase inhibitors) |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkynes | 4-Alkynyl-1,2,3-triazoles | Extended conjugation, rigid linkers |

| Heck | Pd(OAc)₂ / P(o-tol)₃ | Styrenes/Acrylates | 4-Alkenyl-1,2,3-triazoles | Michael acceptors (Covalent inhibitors) |

| Halogen Exchange | CuI / NaI | Sodium Iodide | 4-Iodo-1,2,3-triazoles | Access to radio-labeling or enhanced XB |

Technical Insight: Suzuki coupling at the C4 position of triazoles is generally more sluggish than phenyl bromides due to the electron-rich nature of the triazole ring (which can poison Pd catalysts). Ligand selection is critical. Use electron-rich, bulky phosphines like XPhos or SPhos to facilitate the oxidative addition step.

Pharmacophore Engineering: Halogen Bonding

The most sophisticated application of the 4-bromo-1,2,3-triazole is its use as a Halogen Bond (XB) Donor . Unlike hydrogen bonds, halogen bonds are highly directional (160°–180° angle relative to the C-Br bond).

Mechanism:

The electron-withdrawing nitrogen atoms of the triazole ring deplete electron density from the bromine atom. This anisotropy creates a positive electrostatic potential cap (

Biological Interaction:

-

Target: Backbone Carbonyls (C=O) or Histidine Imidazoles in the ATP-binding pocket of kinases.

-

Effect: The

-hole forms a stabilizing interaction with the Lewis basic oxygen/nitrogen. This can improve potency by 10–100x compared to the hydrogen analog (H-triazole) or the methyl analog.

Figure 2: Mechanistic representation of Halogen Bonding (XB). The triazole ring enhances the

References

-

Wang, X. J., et al. (2009). "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters, 11(23), 5460–5493. Link

-

Orita, A., et al. (2018). "Versatile Synthetic Platform for 1,2,3-Triazole Chemistry." ACS Omega. Link

-

Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

-

Deng, Y., et al. (2024). "Regioselective Synthesis of 2-Substituted 4-Bromo-1,2,3-Triazoles." Journal of Organic Chemistry, 89, 17163-17167. Link

-

Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315. Link

Sources

The Methoxyethyl Moiety as a Strategic Tool in Triazole-Based Drug Design

An In-depth Technical Guide for Drug Development Professionals

Introduction: Beyond a Simple Scaffold

In the landscape of medicinal chemistry, the 1,2,3- and 1,2,4-triazole cores are recognized as "privileged scaffolds." Their significance extends beyond being mere linkers; they are bioisosteres for amide and ester groups, capable of engaging in hydrogen bonding and dipole interactions that are crucial for molecular recognition at biological targets. The triazole framework is a common feature in numerous FDA-approved drugs, lauded for its metabolic stability and synthetic accessibility.

This guide focuses on a specific, strategic modification of the triazole core: the incorporation of a methoxyethyl substituent. This functional group is not a random addition; it is a deliberate choice to modulate the physicochemical properties of the parent molecule. The introduction of the methoxyethyl group—with its ether linkage and terminal methyl group—offers a sophisticated handle to fine-tune solubility, lipophilicity, and target engagement, thereby optimizing a compound's pharmacokinetic and pharmacodynamic profile. We will explore the synthesis, properties, and applications of these derivatives, elucidating the causal relationships between their chemical structure and biological function.

Synthesis: The Efficiency of Click Chemistry

The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The power of this reaction lies in its high efficiency, exceptional regioselectivity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in drug discovery.

The causality behind its widespread adoption is clear: the reaction proceeds with a high thermodynamic driving force to form a stable triazole ring, generating minimal byproducts and simplifying purification. This allows for the rapid generation of compound libraries for screening. For methoxyethyl substituted triazoles, the synthesis typically involves reacting a methoxyethyl-containing azide or alkyne with the corresponding reaction partner.

Experimental Protocol: Copper(I)-Catalyzed Synthesis of a Model 1-(2-Methoxyethyl)-4-phenyl-1H-1,2,3-triazole

This protocol describes a representative CuAAC reaction. The choice of an in-situ generated Cu(I) catalyst from CuSO₄ and a reducing agent like sodium ascorbate is a common and practical approach that avoids handling potentially unstable Cu(I) salts.

Materials:

-

1-Azido-2-methoxyethane

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve phenylacetylene (1.0 eq) and 1-azido-2-methoxyethane (1.1 eq) in a 1:1 mixture of tert-butanol and water (20 mL).

-

Catalyst Addition: To the stirring solution, add sodium ascorbate (0.15 eq) followed by copper(II) sulfate pentahydrate (0.05 eq). The solution will typically change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction: Cap the flask and stir the mixture vigorously at room temperature. The reaction is self-validating through monitoring by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (40 mL). Wash the organic layer sequentially with water (20 mL) and brine (20 mL) to remove the copper catalyst and other water-soluble components.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for CuAAC Synthesis

Caption: General workflow for the CuAAC synthesis of methoxyethyl substituted 1,2,3-triazoles.

Core Physicochemical Properties and Their Implications

The methoxyethyl group imparts a unique combination of properties that are highly advantageous in drug design. The ether oxygen and the ethyl chain create a delicate balance between hydrophilicity and lipophilicity.

-

Solubility: The parent 1,2,3- and 1,2,4-triazole rings are very soluble in water. The addition of the methoxyethyl group, with its polar ether oxygen, generally maintains or enhances aqueous solubility. This is a critical parameter for drug development, as improved solubility can lead to better absorption and bioavailability. The inherent polarity of the triazole ring itself contributes to a lower LogP, which is indicative of improved water solubility.

-

Lipophilicity (LogP): While the ethyl portion of the substituent adds to the molecule's lipophilicity, the terminal ether group acts as a potent hydrogen bond acceptor. This dual nature allows methoxyethyl triazoles to effectively partition across both aqueous and lipid environments, a key attribute for drugs that must traverse cell membranes to reach their target. The overall LogP can be tailored by modifying other substituents on the molecule. For instance, in a study of anti-mitotic agents, a 1,2,4-triazole compound had a LogP of 2.91, demonstrating a balanced lipophilicity suitable for biological activity.

-

Hydrogen Bonding: The methoxyethyl group adds a crucial hydrogen bond acceptor site (the ether oxygen) to the molecule. This is in addition to the nitrogen atoms of the triazole ring, which also function as hydrogen bond acceptors. This enhanced capacity for hydrogen bonding can lead to stronger and more specific interactions with amino acid residues in a protein's binding pocket, potentially increasing potency and selectivity.

-

Thermal Stability: Triazole-based compounds are known for their high thermal stability, a property conferred by the aromaticity and high nitrogen content of the heterocyclic ring. Studies on substituted triazoles show they often have decomposition temperatures well above 200°C. For example, a 1-methyl-4-methoxyethyl-1,2,4-triazolium salt showed increased decomposition temperature in a polymer system, highlighting its stabilizing effect. This stability is advantageous for drug formulation, storage, and shelf-life.

Summary of Physicochemical Properties

| Property | Influence of Methoxyethyl Triazole Moiety | Rationale & Implication for Drug Development |

| Aqueous Solubility | Generally Moderate to High | The polar ether and triazole nitrogens enhance water solubility, which is critical for bioavailability. |

| Lipophilicity (LogP) | Balanced / Tunable | The ethyl chain increases lipophilicity for membrane passage, while the ether oxygen moderates it. Allows for fine-tuning of ADME properties. |

| Hydrogen Bonding | Strong Acceptor Capability | Both triazole nitrogens and the ether oxygen act as H-bond acceptors, enabling strong, specific drug-target interactions. |

| Metabolic Stability | High | The triazole ring is generally resistant to metabolic degradation, leading to improved half-life. |

| Thermal Stability | High | Aromatic, high-nitrogen ring system confers excellent thermal stability, beneficial for formulation and storage. |

Applications in Drug Discovery and Development

The strategic incorporation of the methoxyethyl triazole moiety has been explored across various therapeutic areas. The properties it confers make it a valuable component in designing molecules with improved efficacy and safety profiles.

Structure-Activity Relationships (SAR) in Anticancer Agents

In the design of novel therapeutics, the methoxyethyl triazole can act as a pharmacophore or as a linker that correctly orients other functional groups for optimal target binding. For example, in the development of anti-mitotic agents for breast cancer, various substituted 1-(diarylmethyl)-1H-1,2,4-triazoles were synthesized. While simple para-substituted derivatives showed weak activity, the triazole scaffold was essential for positioning the diaryl groups in a conformation that mimics known tubulin inhibitors like combretastatin. The precise physicochemical properties, including LogP and polar surface area, were found to be critical for antiproliferative activity. This underscores the principle that the triazole is not just a passive linker; its properties are integral to the molecule's overall function.

Hypothetical Drug-Target Interaction Model

The following diagram illustrates how a methoxyethyl triazole moiety could interact within a hypothetical enzyme active site. This model is based on the known ability of the triazole and ether groups to form key non-covalent interactions.

4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole molecular weight and formula

An In-Depth Technical Guide to 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole: A Versatile Building Block in Modern Chemistry

Introduction

The 1,2,3-triazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold due to its remarkable stability, versatile synthetic accessibility, and unique electronic properties that allow it to act as a bioisostere for other functional groups.[1][2][3] Its derivatives are integral to a wide range of pharmaceuticals, including anti-HIV agents, antibiotics, and anti-cancer drugs.[3] Within this important class of compounds, this compound emerges as a particularly valuable building block for researchers and drug development professionals. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and strategic applications, grounded in established chemical principles.

This molecule's utility is twofold: the bromo-substituent at the 4-position serves as a versatile synthetic handle for introducing molecular diversity via cross-coupling reactions, while the N-1 linked 2-methoxyethyl group enhances solubility and modulates pharmacokinetic properties. This combination makes it an ideal starting point for constructing libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for experimental design, reaction stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| Chemical Formula | C₅H₈BrN₃O | PubChem[4] |

| Molecular Weight | 206.04 g/mol | Calculated |

| Monoisotopic Mass | 204.98508 Da | PubChem[4] |

| IUPAC Name | This compound | |

| CAS Number | Not broadly listed; specific to suppliers | |

| Predicted XlogP | 0.5 | PubChem[4] |

Synthesis and Mechanistic Considerations

The construction of the 1,2,3-triazole ring is most famously achieved via the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." For a 1,4-disubstituted triazole such as the title compound, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier method, offering high yields and regioselectivity.[5][6]

A logical synthetic pathway involves the reaction of 2-methoxyethyl azide with a suitable bromo-substituted two-carbon source. A representative workflow is outlined below.

Caption: Synthetic workflow for this compound via CuAAC.

Experimental Protocol: Representative Synthesis

This protocol is a representative procedure based on established methodologies for CuAAC reactions.

Objective: To synthesize this compound from 2-methoxyethyl azide and a bromo-alkyne source.

Materials:

-

2-methoxyethyl azide

-

Bromoethynyltrimethylsilane (as a stable bromoacetylene precursor)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tetrabutylammonium fluoride (TBAF)

-

Solvents: tert-Butanol, water, dichloromethane (DCM)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxyethyl azide (1.0 eq) and bromoethynyltrimethylsilane (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

Initiation of Cycloaddition: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction is often exothermic and proceeds rapidly.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide is consumed (typically 1-4 hours).

-

Desilylation: Once the cycloaddition is complete, add TBAF (1.2 eq, 1M solution in THF) to the reaction mixture to cleave the trimethylsilyl (TMS) protecting group. Stir for an additional 1-2 hours.

-

Workup: Dilute the reaction mixture with water and extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure product.

Causality and Experimental Choices:

-

Catalyst System: The combination of copper(II) sulfate and sodium ascorbate is a common and effective way to generate the active Cu(I) catalyst in situ. Sodium ascorbate is a biocompatible reducing agent, making this a green and reliable choice.[6]

-

Solvent System: The t-BuOH/H₂O mixture is ideal for CuAAC as it effectively dissolves both organic substrates and the inorganic catalyst components, facilitating a homogenous reaction environment.

-

TMS-Protected Alkyne: Bromoacetylene is a volatile and unstable gas. Using a stable, protected precursor like bromoethynyltrimethylsilane followed by a straightforward desilylation step with TBAF enhances the safety and reproducibility of the protocol.

Spectroscopic Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. The expected data, based on analogous structures found in the literature, are summarized below.[1][7]

| Technique | Expected Observations |

| ¹H NMR | Singlet (~8.0-8.5 ppm) for the C5-H proton of the triazole ring. Triplets for the two CH₂ groups of the methoxyethyl chain (~4.5 ppm for N-CH₂ and ~3.7 ppm for O-CH₂). Singlet for the O-CH₃ group (~3.3 ppm). |

| ¹³C NMR | Signal for the C4-Br carbon (~120-125 ppm). Signal for the C5 carbon (~130-135 ppm). Signals for the methoxyethyl chain carbons (~50-70 ppm). |

| FT-IR | C-H stretching (aromatic and aliphatic) ~2900-3150 cm⁻¹. C=N and N=N stretching within the triazole ring ~1450-1600 cm⁻¹. C-O stretching from the ether group ~1100 cm⁻¹. |

| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z 205.99236 and [M+Na]⁺ at m/z 227.97430.[4] |

Reactivity and Application as a Synthetic Intermediate

The primary synthetic value of this compound lies in the reactivity of its carbon-bromine bond. This site is primed for functionalization via palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkynyl, and other moieties. This strategy is central to building molecular complexity and performing SAR studies.

Caption: Key cross-coupling reactions using the title compound as a scaffold.

This synthetic versatility makes the compound an excellent starting point for generating a library of diverse molecules. For instance, in a drug discovery campaign, dozens of different aryl boronic acids can be coupled to the triazole core to probe the effect of substitution on biological activity, a process that is crucial for lead optimization. The 1,2,3-triazole ring itself is more than a simple linker; it is metabolically robust and can engage in hydrogen bonding and dipole interactions with biological targets, often enhancing the pharmacological profile of the final compound.[3]

Conclusion

This compound is a strategically designed chemical building block of significant interest to medicinal chemists and researchers. Its defined molecular structure, accessible synthesis, and, most importantly, its capacity for controlled, site-selective functionalization make it an invaluable tool. By leveraging the reactivity of the bromo-substituent, scientists can efficiently explore vast chemical space, accelerating the discovery and development of novel therapeutics and functional materials.

References

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

-

PubChem. (n.d.). 4-Bromo-1-methyl-1H-1,2,3-triazole. National Center for Biotechnology Information. Retrieved from [Link]

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H8BrN3O). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2H-1,2,3-triazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Retrieved from [Link]

-

IOPscience. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

- Kumar, V., et al. (2022).

- de la Torre, V., et al. (2020).

-

Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Triazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

International Journal of Pharmaceutical and Medical Research. (2021). A Comprehensive review on 1, 2,4 Triazole. Retrieved from [Link]

- Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

- Li, Y., et al. (2022).

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 3. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H8BrN3O) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elar.urfu.ru [elar.urfu.ru]

Technical Guide: Solubility Profile & Handling of 4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole in DMSO

Executive Summary

4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole exhibits high solubility in Dimethyl Sulfoxide (DMSO). For most research applications, including high-throughput screening (HTS) and synthetic intermediate use, it is classified as freely soluble .

-

Standard Stock Concentration: 100 mM (Recommended for stability and ease of dilution).

-

Theoretical Saturation Limit: Estimated >1 M (>200 mg/mL) at 25°C, driven by the synergistic polarity of the triazole core and the methoxyethyl side chain.

-

Primary Utility: This compound is a critical fragment for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and "Click" chemistry derivatization.

Physicochemical Analysis: The Solvation Mechanism

To understand the solubility behavior of this specific triazole, we must analyze the intermolecular forces at play between the solute and the solvent.

Structural Determinants of Solubility

The molecule consists of three distinct functional regions that enhance its compatibility with DMSO:

-

The 1,2,3-Triazole Core: A planar, electron-deficient aromatic heterocycle with a high dipole moment (~5 D). It acts as a hydrogen bond acceptor (via N2/N3) and a weak hydrogen bond donor (via C5-H).

-

The Methoxyethyl Tail (

): This group functions similarly to a short polyethylene glycol (PEG) chain. It disrupts crystal lattice energy through rotational freedom and provides an oxygen atom for additional dipole-dipole interactions with DMSO. -

The C4-Bromine Substituent: While halogens generally increase lipophilicity (LogP), the bromine atom on the triazole ring is polarizable, allowing for dispersion interactions with the methyl groups of DMSO.

Solvent-Solute Interaction Model

DMSO is a polar aprotic solvent (

-

Dipole-Dipole Alignment: The negative oxygen of DMSO aligns with the electron-deficient face of the triazole ring.

-

Cavity Formation: The methoxyethyl group lowers the energy required for DMSO to form a cavity around the solute, effectively "greasing" the dissolution process.

Figure 1: Mechanistic flow of this compound solvation in DMSO.

Practical Solubility Protocol

Preparation of 100 mM Stock Solution

Target Volume: 10 mL

Target Concentration: 100 mM

Molecular Weight (MW): ~206.04 g/mol (Based on formula

| Step | Action | Critical Technical Note |

| 1 | Weighing | Weigh 206.0 mg of the solid triazole into a pre-tared 20 mL amber glass vial. |

| 2 | Initial Solvent Addition | Add 8 mL of anhydrous DMSO (Grade |

| 3 | Dissolution | Vortex for 30-60 seconds or sonicate for 2 minutes at room temperature. |

| 4 | Volume Adjustment | Transfer to a volumetric flask or use a precision pipette to bring the total volume to 10.0 mL with DMSO. |

| 5 | Storage | Aliquot into 500 |

Troubleshooting Precipitation

If the compound fails to dissolve or precipitates upon standing:

-

Check Water Content: DMSO is hygroscopic. If the DMSO has absorbed atmospheric water, solubility decreases drastically. Action: Use fresh, anhydrous DMSO.

-

Thermodynamic Assist: Gently heat the solution to 37°C in a water bath. This compound is thermally stable up to >100°C, so mild heating is safe.

Stability & Safety Profile

Chemical Stability in DMSO

The 1,2,3-triazole ring is exceptionally stable to oxidation and hydrolysis. However, the C-Br bond is a potential site of reactivity.

-

Nucleophilic Attack: In pure DMSO, the compound is stable. However, if strong nucleophiles (e.g., amines, thiols) are added, the bromine may undergo substitution.

-

Photostability: Store in amber vials. Halogenated heterocycles can undergo slow photodehalogenation under intense UV light.

Handling Precautions

-

Permeability: DMSO is a penetration enhancer. It will carry the dissolved 4-bromo-triazole through the skin and into the bloodstream.

-

PPE: Nitrile gloves are insufficient for prolonged DMSO contact. Use "Silver Shield" or double-glove and change immediately upon splash.

-

Toxicity: While the triazole moiety is often benign, the specific toxicology of this brominated derivative is likely uncharacterized. Treat as a potential alkylating agent/irritant.

Experimental Workflow: Maximum Solubility Determination

If your application requires concentrations >500 mM (e.g., for fragment-based drug discovery libraries), use this self-validating saturation protocol.

Figure 2: Workflow for determining the saturation limit (solubility cap) of the compound.

References

-

Chemical Identity & Properties

-

Triazole Synthesis & Solvent Compatibility

-

Dheer, D., et al. (2017). "Recent advances in the synthesis and medicinal applications of 1,2,3-triazoles." Bioorganic & Medicinal Chemistry. Link

- Confirming DMSO as the standard solvent for CuAAC (Click) reactions yielding these products.

-

-

DMSO Solubility Protocols

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

-

-

Safety & Handling

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Health and Safety Information. Link

-

Sources

Novel Halogenated Triazole Building Blocks: A Strategic Guide for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous blockbuster drugs.[1][2][3] The strategic introduction of halogen atoms (F, Cl, Br, I) onto these triazole building blocks represents a powerful, modern approach to optimizing drug candidates. Halogenation is not merely an act of substitution; it is a sophisticated tool for modulating a molecule's physicochemical properties, metabolic stability, and, most critically, its binding affinity through the increasingly appreciated phenomenon of halogen bonding.[4][5][6] This guide provides an in-depth exploration of the rationale, synthesis, and application of novel halogenated triazole building blocks, offering field-proven insights and detailed protocols for researchers aiming to accelerate their drug discovery programs.

The Rationale: Why Halogenate a Triazole?

The incorporation of halogens into a triazole-based drug candidate is a deliberate strategy to enhance its pharmaceutical properties. The choice of halogen and its position on the triazole or adjacent moieties can profoundly influence the molecule's overall profile.

-

Metabolic Stability: Introducing a halogen, particularly fluorine, at a metabolically vulnerable position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.

-

Modulating Physicochemical Properties: Halogens are highly effective at altering a molecule's lipophilicity, a critical parameter for cell permeability and solubility. Furthermore, the strong electron-withdrawing nature of halogens can modulate the pKa of nearby functional groups, influencing ionization state and target interaction.

-

Target Binding and Potency through Halogen Bonding: Beyond simple steric and electronic effects, halogens participate in highly directional, non-covalent interactions known as halogen bonds.[5] A halogen atom can possess a region of positive electrostatic potential (a "σ-hole") that interacts favorably with Lewis basic sites like oxygen or nitrogen atoms on a biological target (e.g., a protein backbone carbonyl or a histidine residue).[5][7] This interaction can significantly enhance binding affinity and selectivity. For instance, studies on antifungal triazoles have shown that a fluorine atom can form a halogen bond with a serine residue in the target enzyme's active site, contributing to increased potency.[8]

The logical flow from initial concept to a final, characterized compound is a critical workflow in medicinal chemistry. This process ensures that newly synthesized molecules are produced efficiently and their identity and purity are rigorously confirmed before biological evaluation.

Caption: High-level experimental workflow in drug discovery.

Core Synthetic Strategies

The synthesis of halogenated triazoles can be approached in two primary ways: by constructing the triazole ring from halogenated precursors or by halogenating a pre-formed triazole scaffold. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prevalent and versatile method, prized for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing 1,4-disubstituted triazoles.[1][3][9]

Strategy A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This strategy involves the reaction between an organic azide and a terminal alkyne. To create a halogenated triazole, either the azide or the alkyne component (or both) will bear the halogen atom.

The CuAAC mechanism is a well-established catalytic cycle that ensures the regioselective formation of the 1,4-disubstituted triazole product. This process is fundamental to the reliable synthesis of these building blocks.

Caption: Simplified catalytic cycle for the CuAAC reaction.

Protocol 2.1.1: Synthesis of a 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazole

This protocol details a representative CuAAC reaction, a robust method for creating halogenated triazole scaffolds.[10][11][12]

Materials:

-

4-Bromobenzyl bromide

-

Sodium azide (NaN₃)

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (deionized)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

-

Preparation of 4-Bromobenzyl Azide (Azide Intermediate):

-

Causality: This initial step converts the commercially available bromide into the necessary azide precursor for the click reaction. The reaction is typically high-yielding.

-

In a 100 mL round-bottom flask, dissolve 4-bromobenzyl bromide (1.25 g, 5 mmol) in 25 mL of a 1:1 mixture of acetone and water.

-

Add sodium azide (0.49 g, 7.5 mmol, 1.5 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).

-

Stir the mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure. Add 25 mL of water and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-bromobenzyl azide as an oil. Use this crude product directly in the next step.

-

-

CuAAC 'Click' Reaction:

-

Causality: This is the core triazole-forming step. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the stable CuSO₄ precursor. The t-butanol/water solvent system is effective for solubilizing both organic and inorganic reagents.

-

In a 50 mL round-bottom flask, dissolve the crude 4-bromobenzyl azide (from Step 1, ~5 mmol) and phenylacetylene (0.51 g, 5 mmol, 1.0 eq) in 20 mL of a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.20 g, 1 mmol, 20 mol%) in 2 mL of water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by copper(II) sulfate pentahydrate (0.062 g, 0.25 mmol, 5 mol%).

-

Stir the resulting heterogeneous mixture vigorously at room temperature for 8-12 hours. The reaction mixture will typically turn from blue to a greenish color.

-

-

Workup and Purification:

-

Causality: The workup is designed to remove the copper catalyst and other water-soluble reagents. Column chromatography provides the final, pure compound.

-

Pour the reaction mixture into 50 mL of water and extract with DCM (3 x 25 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure 1-(4-bromobenzyl)-4-phenyl-1H-1,2,3-triazole as a white solid.

-

-

Characterization:

Strategy B: Direct Halogenation of a Triazole Core

Protocol 2.2.1: Synthesis of 3,5-Dibromo-4H-1,2,4-triazole

This protocol provides a method for the direct bromination of a pre-formed triazole ring.[15]

Materials:

-

1H-1,2,4-triazole

-

Bromine (Br₂)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2M)

-

Hydrochloric acid (HCl) (e.g., 2M)

Step-by-Step Methodology:

-

Reaction Setup:

-

Causality: The basic medium deprotonates the triazole, making the ring more electron-rich and thus more susceptible to electrophilic aromatic substitution by bromine.

-

Dissolve 1H-1,2,4-triazole (6.9 g, 0.1 mol) in 100 mL of 2M aqueous NaOH in a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.

-

Caution: Bromine is highly corrosive and toxic. Perform this reaction in a well-ventilated fume hood with appropriate PPE.

-

-

Bromination:

-

Slowly add bromine (35.2 g, 0.22 mol, 2.2 eq) to the cooled solution via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

-

Workup and Isolation:

-

Causality: Acidification protonates the product, causing it to precipitate from the aqueous solution.

-

Carefully cool the reaction mixture in an ice bath and acidify by the slow addition of 2M HCl until the pH is approximately 1-2.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure 3,5-dibromo-4H-1,2,4-triazole.

-

-

Characterization:

-

Confirm the structure using NMR, Mass Spectrometry, and compare the melting point to literature values.

-

Applications in Drug Discovery: SAR and Biological Activity

Halogenated triazoles have demonstrated significant potential across multiple therapeutic areas. The introduction of a halogen atom is a key step in optimizing lead compounds, often leading to dramatic improvements in potency and pharmacokinetic profiles.[16][17]

Antifungal Agents

Triazoles are famous for their antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in the fungal cell membrane.[2][18] Halogenation, particularly with fluorine, is a hallmark of many successful antifungal drugs (e.g., Fluconazole, Voriconazole).

The interaction of a halogenated triazole with its biological target is a key determinant of its efficacy. Halogen bonding provides a specific, directional interaction that can significantly enhance the binding affinity of a drug candidate to its target protein.

Caption: Halogen bond between a drug and its target.

Table 1: Antifungal Activity of Representative Halogenated Triazoles

| Compound ID | Halogen Substituent(s) | Target Organism | Activity (MIC in µg/mL) | Reference |

| Compound 14l | 2,4-difluorophenyl | Candida albicans | 0.125 | [19] |

| Compound 14l | 2,4-difluorophenyl | Candida glabrata | 0.125 | [19] |

| Compound A3 | meta-fluorophenyl | Candida albicans SC5314 | ≤0.125 | [8][18] |

| Compound 5a | difluorophenyl | Candida albicans | 0.0313 | [19] |

| Compound 75d | 4-chlorophenyl | Candida krusei ATCC 6258 | <0.03 | [19] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism.

The structure-activity relationship (SAR) studies consistently show that di-halogenated phenyl rings, particularly with fluorine at the 2 and 4 positions, are highly favorable for potent antifungal activity.[2][18]

Anticancer Agents

Halogenated triazoles have emerged as promising scaffolds for anticancer agents, targeting various mechanisms including tubulin polymerization, protein kinases (e.g., EGFR), and inducing apoptosis.[10][20][21]

Table 2: Anticancer Activity of Representative Halogenated Triazoles

| Compound ID | Halogen Substituent(s) | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Compound 37 | Fluorinated Hybrid | MGC-803 (Gastric) | 1.62 | [22] |

| Compound 38 | Fluorinated Hybrid | PC-3 (Prostate) | 0.76 | [22] |

| Compound 75 | Fluorinated MMB Derivative | 60 Human Carcinomas | 0.02 - 0.99 (GI₅₀) | [23] |

| Compound 43 | Triazolo[4,5-d]pyrimidine | NCI-H1650 (Lung) | 2.37 | [20] |

| Compound 7i | Bromo-phenyl | Multiple Cell Lines | 2.10 - 3.23 (GI₅₀) | [21] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI₅₀ (Half-maximal growth inhibition) is the concentration that causes 50% growth inhibition.

SAR studies in anticancer triazoles reveal that the position and nature of the halogen can be critical. For example, in a series of indole/triazole hybrids, a bromine atom at the para-position of a phenyl ring was found to be more favorable for tubulin inhibition activity than a chlorine atom.[21]

Conclusion and Future Outlook

Halogenated triazole building blocks are indispensable tools in modern drug discovery. The strategic incorporation of halogens provides a sophisticated method for fine-tuning the ADME-Tox properties and enhancing the biological potency of drug candidates. The reliability of synthetic methods like the CuAAC reaction allows for the rapid generation of diverse chemical libraries for screening. The growing understanding and application of halogen bonding in rational drug design will continue to drive the discovery of novel, highly selective, and potent therapeutics. Future efforts will likely focus on developing more complex, poly-halogenated, and stereochemically defined triazole scaffolds to explore new chemical space and address challenging biological targets.

References

-

Duan, Y., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Available at: [Link]

-

Narsimha, B., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry via PMC. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals via PMC. Available at: [Link]

-

Wang, M., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]

-

Sharma, D., et al. (2023). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available at: [Link]

-

Kumar, A., et al. (2018). Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ACS Omega. Available at: [Link]

-

Geng, Z., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology via PMC. Available at: [Link]

-

Benito, M., Frontera, A., & Molins, E. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design. Available at: [Link]

-

Benito, M., Frontera, A., & Molins, E. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design via PMC. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry via PMC. Available at: [Link]

-

Zhang, H-X., et al. (2015). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Available at: [Link]

-

Ibrahim, M. A. A. (2011). Molecular mechanical study of halogen bonding in drug discovery. Journal of Computational Chemistry via PubMed. Available at: [Link]

-

Benito, M., Frontera, A., & Molins, E. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. ICMAB-CSIC. Available at: [Link]

-

Gömöry, Á., & Skoda-Földes, R. (2013). Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes. Semantic Scholar. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Taylor & Francis Online. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2024). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI. Available at: [Link]

-

Kumar, K., & Goyal, A. (2015). Advances in synthetic approach to and antifungal activity of triazoles. Mini-Reviews in Medicinal Chemistry via PMC. Available at: [Link]

-

El Oualid, F., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Available at: [Link]

- Preparation method of 1,2,3-triazole compound. (2014). Google Patents.

-

Wang, X., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]

-

Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

-

Tandem Synthesis of[22][23][24]-Triazoles Mediated by Iodine - A Regioselective Approach. (2015). ResearchGate. Available at: [Link]

-

D'hooghe, M., et al. (2021). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules. Available at: [Link]

-

Significant biological activities of triazole derivatives. (2022). ResearchGate. Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. Available at: [Link]

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

-

Facile preparation of polycyclic halogen-substituted 1,2,3- triazoles by using intramolecular Huisgen cycloaddition. (2023). J-STAGE. Available at: [Link]

-

Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. (2015). ResearchGate. Available at: [Link]

-

Khan, I., et al. (2023). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

-

Zhang, Z-H., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available at: [Link]

-

Gucwa, K., et al. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. MDPI. Available at: [Link]

- Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative. (2012). Google Patents.

-

1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. (2017). UQ eSpace. Available at: [Link]

-

Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry via PMC. Available at: [Link]

-

Synthesis of 1,2,4 triazole compounds. (2023). ISRES. Available at: [Link]

-

Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). Molecules via PMC. Available at: [Link]

-

Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2023). ResearchGate. Available at: [Link]

-

Senthil, S., & Gopi, R. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Available at: [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (2021). ACS Publications. Available at: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Research Square. Available at: [Link]

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022). MDPI. Available at: [Link]

-

Clinical Pharmacokinetics of Triazoles in Pediatric Patients. (2020). University of Groningen Research Portal. Available at: [Link]

Sources

- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular mechanical study of halogen bonding in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 6. ICMAB - Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding [icmab.es]

- 7. Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. mdpi.com [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. research.rug.nl [research.rug.nl]

- 18. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors [mdpi.com]

- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 23. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

Halogenated Bioisosteres: Engineering 5-Bromo-1,2,3-Triazoles for Enhanced Ligand Efficacy

Executive Summary

The 1,4-disubstituted 1,2,3-triazole has long served as a robust bioisostere for the trans-amide bond, offering improved metabolic stability and comparable dipole alignment.[1] However, standard triazole replacement often misses the opportunity to exploit specific hydrophobic pockets or directional interactions present in the native substrate.[2] This guide details the strategic functionalization of the triazole C5-position with bromine.[2] By introducing a "sigma hole," researchers can engineer high-affinity halogen bonds (X-bonds) with backbone carbonyls, simultaneously modulating lipophilicity and blocking metabolic oxidation.

The Bioisosteric Rationale[1][2][3][4][5][6]

Beyond Simple Amide Mimicry

The classic rationale for replacing an amide bond (–CONH–) with a 1,2,3-triazole rests on three physicochemical pillars:

-

Topological Similarity: The distance between substituents (R1–R2) in a 1,4-disubstituted triazole (~5.0 Å) closely mimics the trans-amide bond (~3.9 Å), maintaining the global conformation of the peptidomimetic.[2]

-

Dipole Alignment: The triazole ring possesses a strong dipole moment (~5 Debye), aligning with the amide bond (~3.5 Debye) to preserve electrostatic recognition.[2]

-

Hydrogen Bonding: The C5–H proton of the triazole is sufficiently acidic (pKa ~23) to act as a weak hydrogen bond donor, mimicking the amide N–H.[2]

The Limitation: While the C5–H interaction is useful, it is weak compared to a classical H-bond. Furthermore, the C5 position represents a "metabolic soft spot" in some scaffolds and a missed opportunity for affinity gains.

The Bromine Advantage

Functionalizing the C5 position with bromine transforms the triazole from a passive linker into an active pharmacophore.[2]

-

Electronic Modulation: Bromine's electronegativity pulls electron density from the ring, yet its size allows for significant orbital overlap.

-

Metabolic Blocking: The C–Br bond is metabolically robust, preventing oxidative metabolism (e.g., by CYP450s) that might otherwise occur at the C5–H.

-

Halogen Bonding (X-Bond): The most critical gain is the ability to form halogen bonds.[2] Unlike a uniform electron cloud, the bromine atom exhibits an anisotropic charge distribution—a belt of negative potential and a cap of positive potential (the sigma hole ) along the C–Br axis.[2]

Structural Biology & Pharmacology[7]

The Sigma Hole Mechanism

The efficacy of 5-bromo-1,2,3-triazoles in drug design is often driven by the "sigma hole" interaction. This is a highly directional, non-covalent interaction where the positive region on the halogen (Lewis acid) interacts with a nucleophile (Lewis base), such as a backbone carbonyl oxygen, histidine nitrogen, or carboxylate.

-

Directionality: The bond angle (C–Br[2]···O) approaches 180°, imposing strict geometric constraints that improve selectivity.

-

Strength: In hydrophobic pockets, X-bonds can rival or exceed the strength of hydrogen bonds (1–5 kcal/mol), driven by both electrostatics and dispersion forces.

Visualization: The Sigma Hole Interaction

The following diagram illustrates the interaction geometry between a 5-bromo-triazole inhibitor and a target protein's carbonyl group.

Caption: Schematic of the directional halogen bond formed between the sigma hole of a 5-bromo-1,2,3-triazole and a protein carbonyl acceptor.

Synthetic Methodologies

Accessing 5-bromo-1,2,3-triazoles requires modifying the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Standard CuAAC yields the 5-H product (via proteolysis of the Cu-triazole intermediate).[2] To install a bromine, the Cu-triazole intermediate must be intercepted by an electrophilic halogen source.

Pathway A: One-Pot Oxidative Cycloaddition (Preferred)

This method allows the use of standard terminal alkynes and azides.[2]

-

Catalyst: CuI or CuBr (10-20 mol%).[2]

-

Halogen Source: N-Bromosuccinimide (NBS).[2]

-

Mechanism: The copper acetylide forms, undergoes cycloaddition to the copper-triazolide, and is then rapidly brominated by NBS before protonolysis can occur.

Pathway B: 1-Haloalkyne Cycloaddition

This method uses pre-functionalized alkynes.

-

Precursor: 1-Bromoalkyne (synthesized from alkyne + NBS/AgNO3).[2]

-

Reaction: CuAAC with the 1-bromoalkyne.

-

Note: This pathway can sometimes suffer from reductive dehalogenation if not carefully controlled.[2]

Caption: Mechanistic flow for the one-pot synthesis of 5-bromo-1,2,3-triazoles via interruption of the CuAAC catalytic cycle.

Case Study: Glycogen Phosphorylase Inhibitors

Target: Glycogen Phosphorylase (GP), a key enzyme in glucose metabolism and a target for Type 2 Diabetes therapy.[2][3] Challenge: Inhibitors binding to the catalytic site often require high polarity to mimic glucose, but this limits membrane permeability. Solution: A series of 5-halogenated-1,2,3-triazoles were synthesized to replace the amide linker in glucose-derived inhibitors.

Key Findings:

-

Structure: 1-(β-D-glucopyranosyl)-4-substituted-1,2,3-triazoles.[4]

-

Effect of Bromine: Introduction of bromine at the 5-position (replacing H) resulted in a distinct binding mode.[2] Crystallographic data revealed the bromine atom engaging in a halogen bond with the backbone carbonyl of His377 (or related residues depending on isoform), stabilizing the inhibitor in the active site.[2]

-

Outcome: The brominated analogs demonstrated nanomolar potency, with the halogen bond contributing significantly to enthalpy-driven binding.

Experimental Protocols

Protocol: One-Pot Synthesis of 5-Bromo-1,4-Disubstituted-1,2,3-Triazoles[10]

Scope: This protocol is robust for a wide range of alkyl and aryl azides/alkynes.[2]

Reagents:

-

Terminal Alkyne (1.0 equiv)[2]

-

Organic Azide (1.1 equiv)[2]

-

N-Bromosuccinimide (NBS) (1.2 equiv)[2]

-

CuI (10 mol%)[2]

-

Triethylamine (Et3N) (1.0 equiv)[2]

-

Solvent: THF or Acetonitrile (dry)[2]

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a stir bar, dissolve the Terminal Alkyne (1.0 mmol) and Organic Azide (1.1 mmol) in dry THF (5 mL) under an inert atmosphere (N2 or Ar).

-

Catalyst Addition: Add CuI (19 mg, 0.1 mmol) and Et3N (140 µL, 1.0 mmol) to the solution. Stir for 5 minutes at room temperature.

-

Note: The solution may turn yellow/green indicating Cu-acetylide formation.[2]

-

-

Bromination: Cool the reaction mixture to 0°C in an ice bath. Slowly add NBS (214 mg, 1.2 mmol) portion-wise over 5 minutes.

-

Critical: Adding NBS too quickly can lead to exothermic side reactions or bromination of sensitive functional groups on the scaffold.[2]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (or LC-MS) looking for the disappearance of the alkyne and the appearance of a lower Rf spot (the triazole).[2]

-

Quenching: Quench the reaction by adding saturated aqueous NH4Cl (10 mL) to chelate copper species (solution will turn deep blue).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine organic layers.

-

Purification: Wash combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

-

1H NMR: disappearance of the alkyne proton (~2-3 ppm) and absence of the triazole C5-H proton (~7.5-8.5 ppm).[2]

-

13C NMR: Appearance of the C-Br carbon signal (typically shifted upfield relative to C-H, ~120-130 ppm).

-

Mass Spec: Characteristic isotopic pattern for Bromine (1:1 ratio of M and M+2 peaks).[2]

References

-

Bioisosteric Replacement of Amides with 1,2,3-Triazoles. ChemRxiv. (2025).[5] [Link]

-

Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition. Carbohydrate Research. (2012). [Link]

-

Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Molecular BioSystems. (2016).[2] [Link]

-

A New Synthetic Protocol for One-Pot Preparations of 5-Halo-1,4-disubstituted-1,2,3-triazoles. Australian Journal of Chemistry. (2011). [Link][2]

-

Halogen Atoms in the Protein–Ligand System. Structural and Thermodynamic Studies. Journal of Physical Chemistry B. (2021).[2] [Link][2]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. (2022). [Link]

Sources

Methodological & Application

functionalization of 4-bromo-triazole scaffold with aryl boronic acids

Application Note: Regioselective Functionalization of 4-Bromo-1,2,3-Triazole Scaffolds via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Context

The 1,2,3-triazole moiety is a privileged pharmacophore in medicinal chemistry, acting as a bioisostere for amide bonds while offering superior metabolic stability. However, functionalizing the C4-position of a pre-formed triazole ring is synthetically demanding compared to the conventional "Click" chemistry (CuAAC) which builds the ring already substituted.

The Core Challenge:

Palladium-catalyzed cross-coupling on halotriazoles is often plagued by catalyst poisoning . The nitrogen-rich triazole ring (specifically N3) acts as a strong

The Solution: This guide details a robust protocol using bulky, electron-rich phosphine ligands (Buchwald-type) or bidentate ligands to prevent catalyst deactivation. We also address the critical "N-H" acidity issue, establishing that N-substitution (protection) is a non-negotiable prerequisite for efficient C4-coupling.

Mechanistic Insight & Decision Framework

To design a successful experiment, one must understand the competition at the metal center.

The "Catalyst Death" Mechanism vs. Productive Cycle

In a standard Suzuki coupling, the rate-determining step is often oxidative addition. However, for azoles, the resting state of the catalyst can become a stable, inactive Pd-Nitrogen complex.

-

Path A (Productive):

-

Path B (Poisoning):

(Inactive)

Strategic Implication: You must use ligands that bind Pd more tightly than the triazole nitrogen (e.g., dppf, XPhos) or use steric bulk to prevent the Pd from approaching the triazole nitrogen lone pair.

Visual Workflow: Experimental Decision Tree

Figure 1: Decision tree for selecting the appropriate functionalization pathway. Note that free N-H triazoles will deprotonate under basic Suzuki conditions, forming unreactive triazolate anions.

Detailed Experimental Protocols

Pre-requisite: Substrate Preparation

Ensure your 4-bromo-1,2,3-triazole is N-substituted (e.g., 1-benzyl-4-bromo-1,2,3-triazole). If using 4,5-dibromotriazole, note that the C4 and C5 positions are chemically equivalent until the first substitution occurs.

Method A: The "Workhorse" Protocol (Standard Substrates)

Best for: Unhindered aryl boronic acids and general library synthesis.

Reagents:

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for the bite angle of dppf which resists displacement by triazole N.

-

Base: K₂CO₃ (2.0 equiv) - Mild enough to prevent decomposition but strong enough for transmetallation.

-

Solvent: 1,4-Dioxane : Water (4:1 v/v) - Water is essential for boronic acid activation.

Step-by-Step:

-

Charge: To a microwave vial or round-bottom flask, add 1-benzyl-4-bromo-1,2,3-triazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Degas: Add 1,4-Dioxane and Water. Sparge with Argon/Nitrogen for 10 minutes. Oxygen promotes homocoupling of the boronic acid.[1]

-

Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv) quickly under inert flow. Seal the vessel.

-

Reaction: Heat to 80–90 °C for 4–12 hours. (Monitor by LCMS; look for consumption of bromide).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Method B: The "High-Performance" Protocol (Difficult Substrates)

Best for: Heteroaryl boronic acids, ortho-substituted rings, or if Method A fails.

Reagents:

-

Pre-Catalyst: XPhos Pd G2 or G3 (2–5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).

-

Why: XPhos is bulky and electron-rich, facilitating oxidative addition into the electron-rich triazole-Br bond and preventing N-coordination.

-

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: Toluene : Water (10:1).

Step-by-Step:

-

Charge: Combine N-substituted 4-bromo-triazole (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G2 (0.03 equiv), and K₃PO₄ (3.0 equiv) in a vial.

-

Inert Atmosphere: Evacuate and backfill with Argon (3x).

-

Solvent: Add degassed Toluene/Water mixture via syringe.

-

Reaction: Heat to 100 °C for 2–6 hours.

-

Note: If conversion stalls, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).

-

Data Summary & Optimization Guide

Table 1: Optimization Parameters for 4-Bromo-Triazole Coupling

| Parameter | Standard Condition | High-Difficulty Condition | Rationale |

| Pd Source | Pd(dppf)Cl₂ | XPhos Pd G2 / SPhos Pd G2 | Bidentate ligands (dppf) stabilize Pd; Buchwald ligands (XPhos) boost oxidative addition. |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or n-BuOH | Dioxane is universal; Toluene/Water biphasic systems often reduce protodeborylation. |

| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ | Phosphate is more basic, aiding transmetallation of hindered boronic acids. |

| Temp | 80 °C | 100–110 °C | Higher energy barrier for electron-rich heterocyclic halides. |

| Time | 4–16 h | 1–4 h | Highly active catalysts work faster; prolonged heating risks dehalogenation. |

Troubleshooting & Critical Controls

Self-Validating the Protocol:

-

Control 1 (Oxygen): If you see extensive homocoupling of the boronic acid (Ar-Ar dimer), your degassing was insufficient.

-

Control 2 (Dehalogenation): If you observe the formation of the hydro-triazole (Br replaced by H), the reaction temperature is too high or the solvent is acting as a hydride source (avoid ethanol/isopropanol if this occurs).

-

Control 3 (Stalled Reaction): If starting material remains but catalyst is black (precipitated Pd), the triazole nitrogen has poisoned the catalyst. Switch to Method B (XPhos/SPhos).

Common Pitfalls:

-

Free N-H: Attempting to couple 4-bromo-1H-1,2,3-triazole directly will fail. The base deprotonates the triazole (pKa ~9), forming a triazolate anion which is electron-rich and unreactive toward oxidative addition. Solution: Protect with SEM, THP, or Benzyl groups first.

References

-

Review of Triazole Functionalization

-

Specific Methodology for Halotriazoles

- Title: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1,2,3-triazoles.

- Source:Journal of Organic Chemistry, 2009 (Zhang et al. - discussing regioselectivity issues).

-

Link:[Link]

- Title: User's Guide to Palladium-Catalyzed Cross-Coupling Reactions.

-

Mechanistic Insights (Pd Poisoning)

- Title: Catalyst Deactivation in Suzuki-Miyaura Couplings of Heterocycles.

- Source:Chemical Science, 2011.

-

Link:[Link]

Sources

palladium-catalyzed C-H activation of 4-bromo-1,2,3-triazoles

Application Notes and Protocols for Researchers

Topic: Palladium-Catalyzed C-H Activation of 4-Bromo-1,2,3-Triazoles

Introduction: The Strategic Value of Polysubstituted 1,2,3-Triazoles

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and drug development. Its remarkable chemical stability, unique electronic properties, and capacity for hydrogen bonding have established it as a highly effective pharmacophore and a bioisostere for amide bonds. This has led to the incorporation of the triazole motif in a wide array of therapeutic agents, including antibacterials and anticancer drugs. The ability to precisely functionalize this core at multiple positions is paramount for generating molecular diversity and fine-tuning structure-activity relationships (SAR).

Palladium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct installation of aryl, alkyl, or other functional groups onto the triazole ring, bypassing the need for pre-functionalized starting materials.[1][2] This guide focuses on the nuanced application of this technology to a specific, synthetically versatile substrate: 4-bromo-1,2,3-triazoles . The presence of the bromine atom at the C4 position offers a dual advantage: it serves as a stable substituent during C-H activation at the adjacent C5 position and remains as a valuable synthetic handle for subsequent diversification via classical cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4]

This document provides a comprehensive overview of the strategic considerations, mechanistic underpinnings, and detailed protocols for leveraging palladium-catalyzed C-H activation on these valuable bromo-substituted triazole building blocks.

Part 1: Foundational Synthetic Strategies

Before delving into the specific C-H activation of 4-bromo-1,2,3-triazoles, it is crucial to understand the two dominant palladium-catalyzed methodologies for functionalizing the triazole core. The choice of strategy depends on the desired substitution pattern and the available starting materials.

Strategy A: C5-H Arylation of 1,4-Disubstituted 1,2,3-Triazoles

The most direct and widely reported method for creating 1,4,5-trisubstituted triazoles is the palladium-catalyzed C-H arylation of 1,4-disubstituted precursors.[5] This approach is highly regioselective for the C5 position, which is the most acidic and sterically accessible C-H bond on the triazole ring.

General Reaction Scheme: Aryl Bromide + 1,4-Disubstituted 1,2,3-Triazole → 1,4,5-Trisubstituted 1,2,3-Triazole

The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[6][7] This pathway is favored for many azole functionalizations and is characterized by the simultaneous cleavage of the C-H bond and formation of the Pd-C bond in a single, cyclic transition state, often assisted by a carboxylate or carbonate base.[6][8]

Strategy B: Suzuki-Miyaura Cross-Coupling of the C4-Br Bond

The alternative strategy involves utilizing the C-Br bond as a reactive handle for traditional cross-coupling reactions. This is particularly useful when the desired C4-substituent is not easily introduced via cycloaddition chemistry. The Suzuki-Miyaura coupling is a robust and versatile choice for this transformation.[3][9]

General Reaction Scheme: Aryl Boronic Acid + 4-Bromo-1,2,3-Triazole → 4-Aryl-1,2,3-Triazole

This method allows for the synthesis of 2,4,5-trisubstituted triazoles by first installing a group at the C5 position (via Suzuki coupling of a 4-bromo-5-iodo-triazole, for instance), followed by a subsequent coupling at the C4-bromo position.[10]

Part 2: Application Protocol: C5-H Activation of 4-Bromo-1,2,3-Triazoles

While less documented than the C-H activation of non-halogenated triazoles, the direct C5-H arylation of 4-bromo-1,2,3-triazoles is a viable and powerful strategy. It combines the efficiency of C-H activation with the synthetic flexibility of retaining the C-Br bond for subsequent modifications. The key challenge lies in achieving chemoselectivity, favoring C-H activation over premature oxidative addition into the C-Br bond.

Proposed Catalytic Cycle and Mechanistic Rationale

The reaction is believed to follow a similar CMD pathway as described for non-brominated triazoles. The choice of palladium catalyst, ligand, and base is critical to favor the C-H activation pathway. Bulky, electron-rich phosphine ligands can promote the CMD step while potentially disfavoring oxidative addition at the sterically accessible C-Br bond until the palladacycle is formed.

Protocol 1: Synthesis of 4-Bromo-1,2,3-Triazole Precursor

This protocol outlines the synthesis of the N-substituted, 4-bromo-1,2,3-triazole starting material, adapted from Wang, X.-j., et al. (2009).[3]